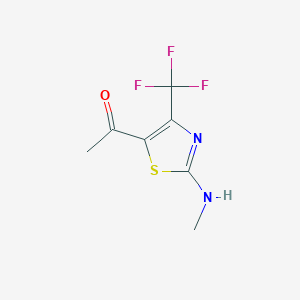

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone is a compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)thiazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The methylamino group can form hydrogen bonds with biological targets, influencing the compound’s activity. The thiazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(Trifluoromethyl)thiazole

- 5-Methylthiazole

- 4-(Methylamino)thiazole

Comparison

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone is unique due to the presence of both a trifluoromethyl group and a methylamino group, which impart distinct chemical and biological properties. Compared to 2-(trifluoromethyl)thiazole, it has an additional methylamino group, enhancing its reactivity and potential applications. Compared to 5-methylthiazole, the trifluoromethyl group increases its lipophilicity and stability. Compared to 4-(methylamino)thiazole, the trifluoromethyl group provides additional steric and electronic effects, influencing its interaction with biological targets.

Biological Activity

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiazoles are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C₇H₇F₃N₂OS

- Molecular Weight : 224.2 g/mol

- CAS Number : 94284-66-9

The biological activity of thiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's binding affinity to target proteins. Research indicates that thiazole compounds can modulate chemokine receptors, such as CXCR3, which play a significant role in immune responses and inflammation .

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance anticancer efficacy. Notably, certain derivatives have demonstrated IC₅₀ values in the low micromolar range against human glioblastoma and melanoma cell lines .

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Compound A | U251 (glioblastoma) | 10–30 |

| Compound B | WM793 (melanoma) | <20 |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising results against a range of bacterial strains, likely due to its ability to interfere with bacterial cell wall synthesis or function .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has been studied for its anti-inflammatory effects. Thiazole compounds are known to inhibit pro-inflammatory cytokines and modulate immune responses, which may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of electron-donating groups in improving activity .

- Inhibition of Chemokine Receptors : Research on related thiazole compounds indicated their ability to inhibit CXCR3-mediated signaling pathways, suggesting potential applications in treating autoimmune diseases and inflammatory conditions .

Properties

Molecular Formula |

C7H7F3N2OS |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

1-[2-(methylamino)-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone |

InChI |

InChI=1S/C7H7F3N2OS/c1-3(13)4-5(7(8,9)10)12-6(11-2)14-4/h1-2H3,(H,11,12) |

InChI Key |

FFCIZAUIKXCNQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.